molecular formula C7H14ClNO2 B6214644 methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride CAS No. 2490655-78-0

methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride

Cat. No.: B6214644
CAS No.: 2490655-78-0
M. Wt: 179.6
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Description

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines

Properties

CAS No.

2490655-78-0

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolan-4-yl)methanimines with 2,2-dichloroacetyl chloride, followed by cyclization to form the azetidine ring . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of nucleophiles like amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.

Scientific Research Applications

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethylazetidine-3-carboxylate: The non-hydrochloride form of the compound.

    2,2-Dimethylazetidine-3-carboxylate derivatives: Various derivatives with different substituents on the azetidine ring.

Uniqueness

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds.

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